4-Fluorophenylethynyl bromide
Overview
Description
4-Fluorophenylethynyl bromide is an organic compound with the molecular formula C8H4BrF It is a derivative of phenylethynyl bromide, where a fluorine atom is substituted at the para position of the benzene ring
Preparation Methods
The synthesis of 4-Fluorophenylethynyl bromide typically involves the bromination of 4-fluorophenylacetylene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the ethynyl group. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
4-Fluorophenylethynyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
4-Fluorophenylethynyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluorophenylethynyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the fluorine atom enhances the compound’s electrophilicity, making it more reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
4-Fluorophenylethynyl bromide can be compared with other similar compounds, such as:
4-Fluorophenethyl bromide: Similar in structure but with an ethyl group instead of an ethynyl group.
4-Methylphenethyl bromide: Contains a methyl group instead of a fluorine atom.
4-(Trifluoromethyl)phenethyl bromide: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Properties
IUPAC Name |
1-(2-bromoethynyl)-4-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTJRZDQIBGKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CBr)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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